Sodium;5-fluoroimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Sodium;5-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of fluoroimidazoles. These compounds are known for their unique chemical structure and versatility, making them valuable in various scientific and industrial applications. The imidazo[1,5-a]pyridine scaffold is particularly significant due to its optical behaviors and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoroimidazoles, including Sodium;5-fluoroimidazo[1,5-a]pyridine-3-carboxylate, often involves the Schiemann reaction. This method is widely used for the production of fluorine-containing aromatic compounds. The reaction typically starts with derivatives of imidazole-4(5)-carboxylic acid, 2-amino-, and 4(5)-nitroimidazoles .
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Schiemann reaction remains a cornerstone in the industrial synthesis of fluoroimidazoles due to its efficiency and reliability .
Chemical Reactions Analysis
Types of Reactions
Sodium;5-fluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Sodium;5-fluoroimidazo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays due to its unique optical properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of anti-cancer drugs.
Industry: It is used in the production of optoelectronic devices and sensors
Mechanism of Action
The mechanism of action of Sodium;5-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the imidazole ring enhances its biological activity by increasing its binding affinity to target proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroimidazole
- 4,5-Difluoroimidazole
- Fluorohistamine
- Fluorohistidine
Uniqueness
Sodium;5-fluoroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct optical and biological properties. Compared to other fluoroimidazoles, it offers enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
sodium;5-fluoroimidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2.Na/c9-6-3-1-2-5-4-10-7(8(12)13)11(5)6;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALJOGOGSACZPH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C(=C1)F)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN2NaO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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